(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, thiazolyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic conditions.
Hydrazone formation: The hydrazone linkage is formed by reacting hydrazine derivatives with carbonyl compounds.
Final assembly: The final compound is obtained by coupling the thiazole and hydrazone intermediates under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceutical synthesis.
Uniqueness
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of bromophenyl, thiazolyl, and pyrazolone moieties, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.
Properties
Molecular Formula |
C19H13Br2N5OS |
---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
4-[(2-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Br2N5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3 |
InChI Key |
ICWAIMCMCKJGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Br |
Origin of Product |
United States |
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